molecular formula C19H34ClNO6 B1200404 Eudragit RS CAS No. 33434-24-1

Eudragit RS

Número de catálogo B1200404
Número CAS: 33434-24-1
Peso molecular: 407.9 g/mol
Clave InChI: FSXVSUSRJXIJHB-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis Eudragit RS, as a polymethacrylate copolymer, involves the polymerization of methacrylic acid esters with a low content of quaternary ammonium groups. This unique composition contributes to its physical and chemical properties, which are critical for its function in drug delivery systems. The synthesis process is designed to achieve a polymer that is insoluble in water yet capable of swelling and allowing drug release in a controlled manner.

Molecular Structure Analysis The molecular structure of this compound, featuring quaternary ammonium groups, is central to its application in sustained release formulations. These groups contribute to the polymer's insolubility in water while still allowing it to swell and permit drug diffusion. The structure-function relationship of this compound is a key area of research, with studies utilizing techniques such as 13C solid-state NMR to elucidate the electrostatic association between the polymer and encapsulated molecules (Vachon & Nairn, 1998).

Chemical Reactions and Properties this compound's chemical properties, particularly its interaction with lactic acid, demonstrate its capacity for modification, impacting the film properties of drug delivery systems. Such interactions can significantly alter the mechanical and thermal properties of this compound, influencing drug release rates (Omari et al., 2004).

Physical Properties Analysis The physical properties of this compound, including its glass transition temperature and swelling behavior, are crucial for its application in drug delivery. Studies have shown that these properties can be manipulated through the incorporation of additives or modification of the polymer's chemical structure, allowing for tailored drug release profiles.

Chemical Properties Analysis this compound's chemical stability and interaction with drugs are significant for its effectiveness as a sustained release polymer. Its ability to form stable complexes with various drugs, as indicated by changes in thermal behavior and dissolution rates, underpins its utility in the pharmaceutical industry. The polymer's stability and interaction with drugs can be assessed through techniques such as differential scanning calorimetry and Fourier transform infrared spectroscopy, providing insights into its suitability for various pharmaceutical applications (Lin & Yu, 2000).

Aplicaciones Científicas De Investigación

Recubrimiento entérico y direccionamiento gastrointestinal

Eudragit RS: se utiliza ampliamente para el recubrimiento entérico debido a su capacidad para resistir el ambiente ácido del estómago. Esta propiedad asegura que el fármaco se libere en el pH más neutro de los intestinos, lo cual es beneficioso para los fármacos que son inestables en ácido o pueden irritar el revestimiento del estómago. También se utiliza para dirigir los fármacos a partes específicas del sistema gastrointestinal {svg_1}.

Liberación controlada de fármacos

Debido a sus grupos de amonio cuaternario, This compound proporciona un perfil de liberación independiente del pH, lo que lo convierte en una excelente opción para formulaciones de liberación controlada de fármacos. Esto es particularmente útil para crear medicamentos que requieren una liberación sostenida en el tiempo, lo que puede ayudar a mantener una concentración constante del fármaco en el torrente sanguíneo {svg_2}.

Extrusión por fusión en caliente e impresión 3D

This compound: sus propiedades termoplásticas lo han convertido en una opción popular en los procesos de extrusión por fusión en caliente e impresión 3D. Estas técnicas de fabricación innovadoras permiten la creación de sistemas complejos de administración de fármacos con un control preciso sobre las características de liberación del ingrediente farmacéutico activo {svg_3}.

Administración ocular de fármacos

En el campo de la administración ocular de fármacos, This compound se ha utilizado en formulaciones de hidrogel. Estos hidrogeles están diseñados para adherirse a la conjuntiva del ojo, proporcionando biocompatibilidad y resistencia estructural, que son esenciales para la liberación sostenida de proteínas y los efectos terapéuticos prolongados {svg_4}.

Enmascaramiento del sabor

This compound: también se emplea en aplicaciones de enmascaramiento del sabor. Su capacidad para formar una barrera alrededor del ingrediente activo ayuda a enmascarar el sabor desagradable de ciertos medicamentos, lo que mejora el cumplimiento del paciente, especialmente en las poblaciones pediátricas y geriátricas {svg_5}.

Formación de nanopartículas

Por último, This compound se utiliza en la formación de nanopartículas. Estas nanopartículas pueden cargarse con agentes terapéuticos, como plásmidos de ADN, para facilitar la administración dirigida y prevenir las enfermedades autoinmunes. Esta aplicación muestra el potencial de This compound en la administración avanzada de fármacos y la medicina personalizada {svg_6}.

Mecanismo De Acción

Target of Action

Eudragit RS is a type of polymethacrylate that is widely used in pharmaceutics for the development of modified drug delivery systems . The primary targets of this compound are the gastrointestinal system, where it is used for enteric coating, precise temporal release, and targeting .

Mode of Action

This compound interacts with its targets primarily through its properties of solubility and swelling . It is insoluble and swells in a pH-independent manner . This compound polymers with low permeability are often used in combination with Eudragit RL polymers with high permeability at different ratios to create the specific target permeability and thus the desired rate of intestinal absorption .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery. By controlling the delivery of bioactive molecules locally and the release rate, this compound can enhance drug efficacy . For instance, nanoparticles with positive charge and nanometric size interact with physiological membranes to enhance drug efficacy .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role in drug delivery. As a component of drug delivery systems, this compound can influence the bioavailability of drugs by controlling their release and absorption in the gastrointestinal system .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to control drug release. For instance, it can enable the sustained release of drugs in simulated vaginal fluid for up to five days . Moreover, it can enhance the interaction of nanocarriers with the skin and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the swelling and solubility properties of this compound . Additionally, the physical properties of the environment, such as temperature and humidity, can also influence the performance of this compound in drug delivery systems .

Direcciones Futuras

The versatility of Eudragit RS, combined with decades of technical expertise, can be leveraged to create enabling formulation solutions including once-per-day dosing . It can also be used in innovative technologies like hot melt extrusion (HME) and 3D printing . The development of this compound-based nanoparticles for topical application is also a promising area of research .

Propiedades

IUPAC Name

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.2C5H8O2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-4(2)5(6)7-3;1-3-5(6)7-4-2;/h1,6-7H2,2-5H3;1H2,2-3H3;3H,1,4H2,2H3;1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXVSUSRJXIJHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33434-24-1
Record name Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33434-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33434-24-1
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eudragit RS
Reactant of Route 2
Reactant of Route 2
Eudragit RS
Reactant of Route 3
Reactant of Route 3
Eudragit RS
Reactant of Route 4
Reactant of Route 4
Eudragit RS
Reactant of Route 5
Reactant of Route 5
Eudragit RS
Reactant of Route 6
Reactant of Route 6
Eudragit RS

Q & A

Q1: Is Eudragit RS compatible with hydrophilic polymers like polyethylene glycol (PEG)?

A1: Yes, this compound can be blended with polyethylene glycol (PEG) to modify its properties. Research has shown that adding PEG 3400 or PEG 20,000 at a 10% concentration can alter the surface parameters of this compound films. [] Similarly, for PEG 6000 and PEG 14,000, the critical concentration for surface modification was found to be between 10% and 20%. []

Q2: How does the addition of citric acid monohydrate affect this compound during hot-melt extrusion?

A2: Citric acid monohydrate acts as an effective plasticizer for this compound PO during hot-melt extrusion. [] Its incorporation facilitates the extrusion process and enhances the flexibility of this compound PO films. []

Q3: Can this compound be blended with other polymers to create sustained-release formulations?

A3: Yes, this compound can be combined with other polymers to fine-tune drug release profiles. For instance, blending this compound with Eudragit RL allows for the creation of matrix tablets with varying release characteristics. [] This blend leverages the properties of both polymers, leading to tailored drug release. [, ]

Q4: How does the incorporation of aluminum tristearate affect the properties of this compound microcapsules?

A4: Studies show that aluminum tristearate plays a crucial role in the formation and properties of this compound microcapsules. It is thought to reduce the phase tension between the microcapsules and the liquid paraffin used during preparation. [] This results in more uniform and free-flowing microcapsules. []

Q5: Does the pH of the dissolution medium affect drug release from this compound microcapsules?

A5: Studies have shown that drug release from this compound and RL microcapsules is largely independent of the pH of the dissolution medium. [] This pH-independent release is a valuable characteristic for drugs that exhibit variable solubility or stability in different pH environments.

Q6: How does the molecular weight of PEG affect drug release from this compound films?

A6: The molecular weight of PEG significantly influences drug release from this compound films. [] At low drug loads, films containing lower molecular weight PEG, such as PEG 1500, exhibited higher drug release rates compared to those with higher molecular weight PEG like PEG 4000. []

Q7: Can the particle size of drug-loaded this compound microcapsules influence drug release?

A7: Yes, particle size plays a role in drug release. Smaller particle sizes generally lead to a larger surface area, which can potentially increase the rate of drug release from this compound microcapsules. []

Q8: What makes this compound suitable for colon-targeted drug delivery?

A8: this compound, due to its pH-independent solubility, can be used in conjunction with pH-dependent polymers like Eudragit S to create colon-targeted delivery systems. [] The this compound layer provides sustained release in the upper gastrointestinal tract, while the Eudragit S coating ensures drug release in the colon's higher pH environment. []

Q9: Can this compound be used to prepare sustained-release formulations of water-soluble drugs?

A9: Yes, this compound has been successfully used to prepare sustained-release formulations of water-soluble drugs. [] Its ability to control drug release makes it a suitable carrier for such applications, potentially improving patient compliance by reducing dosing frequency.

Q10: What are the advantages of using this compound in transdermal therapeutic systems (TTS)?

A10: this compound has shown potential in transdermal drug delivery due to its film-forming properties. [] It can be used to create transdermal patches for controlled drug delivery through the skin, offering a non-invasive alternative to oral administration.

Q11: How can the drug release profile from this compound matrix tablets be modified?

A11: The drug release from this compound matrix tablets can be modified by adjusting the polymer ratio, incorporating hydrophilic additives, and controlling the tablet's compression force during manufacturing. [] These factors influence the tablet's porosity and drug diffusion characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.